molecular formula C8H10N2O B11748383 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Cat. No.: B11748383
M. Wt: 150.18 g/mol
InChI Key: JXCUFHCITSXJDC-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that features a fused ring system combining pyridine and pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Table 1: Synthesis Methods for 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

MethodStarting MaterialsReaction ConditionsYield
Method APyrazine derivative + Carbonyl compoundDMF, 20°C80%
Method BHydrazine + KetoneEthanol reflux75%

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various synthesized derivatives showed that certain compounds within this class displayed potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli, several compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Inhibition of Dihydroorotate Dehydrogenase

Another promising application is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Compounds derived from this compound have shown potential as inhibitors of DHODH, which is relevant in the treatment of autoimmune diseases and certain cancers.

Research Findings
A phenotypic assay demonstrated that specific derivatives effectively inhibited DHODH activity, leading to reduced viral replication in vitro . This suggests potential therapeutic applications in antiviral drug development.

Potential Therapeutic Uses

The diverse biological activities associated with this compound derivatives suggest several therapeutic avenues:

  • Antimicrobial Agents : Due to their efficacy against bacterial strains.
  • Antiviral Drugs : Targeting viral replication through DHODH inhibition.
  • Anti-inflammatory Agents : Preliminary studies indicate potential anti-inflammatory effects that warrant further investigation.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties

Biological Activity

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bicyclic structure that includes both pyridine and pyrazine rings, contributing to its reactivity and interaction with biological systems. The molecular formula is C8H8N2OC_8H_8N_2O, and it is characterized by a nitrogen-containing heterocycle that enhances its pharmacological properties.

The compound's structure allows for various chemical reactions typical of heterocycles, particularly due to its functional groups. The carbonyl group and nitrogen atoms play crucial roles in its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Derivatives of this compound have shown significant activity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the proliferation of cultured L1210 cells and exhibit cytotoxic effects on P388 leukemia models in mice .
  • Corticotropin-Releasing Factor (CRF) Antagonism : Some derivatives have been identified as potent antagonists of the CRF receptor, which is crucial in the regulation of stress responses. One such derivative displayed an IC50 value of 0.70 nM, indicating strong binding affinity and potential for treating anxiety-related disorders .
  • Enzymatic Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways, showcasing potential therapeutic applications in metabolic disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features. Modifications at specific positions on the molecule can lead to enhanced or diminished biological effects. For example:

PositionSubstituentEffect on Activity
2Amino groupNecessary for activity against cancer cells
3Alkyl groupsInfluence on potency and selectivity
5 & 7Masked amino groupsCritical for maintaining activity

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • In Vivo Studies : A study involving the administration of a specific derivative in a defensive withdrawal model of anxiety demonstrated significant anxiolytic effects in rats, supporting its potential as a therapeutic agent for anxiety disorders .
  • Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited greater cytotoxicity against cancer cell lines compared to traditional chemotherapeutics, suggesting a promising avenue for drug development .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h1-3,9H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCUFHCITSXJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=CC2=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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